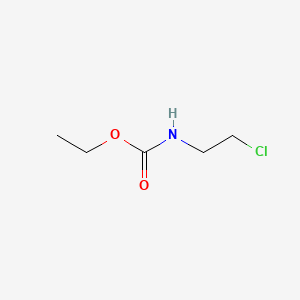

Ethyl 2-chloroethylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSHDVYEJKLXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212684 | |

| Record name | Ethyl 2-chloroethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-26-6 | |

| Record name | Carbamic acid, N-(2-chloroethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloroethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6329-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-chloroethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CHLOROETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CQJ7F4PBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 2-chloroethylcarbamate?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-chloroethylcarbamate. The information is compiled to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Methodologies for key experimental procedures, derived from established practices for related compounds, are also detailed.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| CAS Number | 6329-26-6 | [1] |

| Physical State | Solid | [1] |

| Boiling Point | 225.9 °C at 760 mmHg | |

| Density | 1.124 g/cm³ | |

| Solubility | Data not readily available. Inferences from structurally similar compounds suggest moderate solubility in polar organic solvents and poor solubility in water.[2] | |

| Melting Point | Data not readily available. |

Chemical Properties and Reactivity

This compound possesses two primary reactive sites: the electrophilic carbonyl carbon of the carbamate group and the carbon atom bonded to the chlorine atom in the 2-chloroethyl moiety.[3] This dual reactivity makes it a versatile intermediate in organic synthesis.

Key Chemical Characteristics:

-

Hydrolysis: Like other carbamates, this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically yields ethanol, 2-chloroethylamine, and carbon dioxide.

-

Thermal Decomposition: Carbamates can undergo thermal decomposition. While specific data for this compound is not available, related N-hydroxyalkyl carbamates have been shown to decompose at elevated temperatures. For instance, 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate decomposes upon heating at 165°C for 5 hours.

-

Reactivity with Nucleophiles: The carbonyl carbon is susceptible to attack by various nucleophiles. Reactions with primary or secondary amines can yield corresponding ureas.[4]

-

Intramolecular Cyclization: A significant potential side reaction, especially in the presence of a base or upon heating, is the intramolecular cyclization of the N-(2-chloroethyl)carbamoyl group to form 2-oxazolidinone.[4] This occurs via an intramolecular SN2 reaction where the carbamoyl nitrogen or oxygen acts as a nucleophile, displacing the chloride.[4]

Below is a diagram illustrating the key reactivity pathways of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not widely published, the following sections provide generalized methodologies based on established procedures for structurally related carbamates.

Synthesis of this compound

A plausible one-step synthesis involves the reaction of 2-chloroethanol with a suitable carbamylation reagent in the presence of a catalyst.[5]

Experimental Workflow for Synthesis:

Detailed Methodology:

-

Reactant Charging: In a suitable reaction vessel, combine 2-chloroethanol, the carbamylation reagent (e.g., urea or ethyl carbamate), and a catalyst in an appropriate solvent.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-125 °C) and maintain it under a controlled pressure for a set duration (e.g., 4-8 hours).[5]

-

Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Isolation: If a solid catalyst or by-product is present, remove it by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by standard techniques such as recrystallization from an appropriate solvent or by column chromatography.

Analytical Methods

The analysis of this compound can be performed using chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a highly effective method for both quantification and identification.

Table 2: Analytical Method Parameters (Adapted from Ethyl Carbamate Analysis)

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Extraction with a suitable solvent (e.g., dichloromethane), followed by concentration. |

| Column | A polar capillary column is typically used for separation. |

| Injection Mode | Splitless injection is often employed for trace analysis. |

| Carrier Gas | Helium is a common carrier gas. |

| Oven Temperature Program | A temperature gradient is used to achieve optimal separation. |

| MS Detection | Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity. Key ions for this compound would be determined through initial full-scan analysis. |

| Quantification | An internal standard method is recommended for accurate quantification. |

Experimental Protocol for GC-MS Analysis (General):

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this, prepare a series of calibration standards of known concentrations. Prepare an internal standard solution (e.g., a deuterated analog or a structurally similar compound).

-

Sample Preparation: Accurately weigh or measure the sample and spike it with a known amount of the internal standard. Extract the analyte using a suitable solvent and a method such as liquid-liquid extraction or solid-phase extraction (SPE). Concentrate the extract to a final known volume.

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS system.

-

Data Analysis: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, it is recommended that researchers conduct their own studies to determine precise parameters such as melting point, solubility in relevant solvent systems, and stability under their experimental conditions.

References

- 1. Ethyl (2-chloroethyl)carbamate | CymitQuimica [cymitquimica.com]

- 2. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google Patents [patents.google.com]

Synthesis pathways for Ethyl 2-chloroethylcarbamate in a laboratory setting.

Technical Guide: Laboratory Synthesis of Ethyl 2-chloroethylcarbamate

Document ID: TGS-EC-202512 Revision: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the primary laboratory-scale synthesis pathways for this compound (CAS No. 6329-26-6). It includes two distinct methodologies: the Schotten-Baumann acylation of 2-chloroethylamine and the addition of 2-chloroethanol to ethyl isocyanate. This guide offers comprehensive experimental protocols, a comparative data summary, and workflow visualizations to support researchers in the practical application of these synthetic routes.

Introduction

This compound is a bifunctional organic compound containing both a carbamate group and a reactive chloroethyl moiety. Its structure makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis. The synthesis of this compound is typically achieved through straightforward, high-yielding reactions using common laboratory reagents. This guide focuses on the two most practical and reliable synthetic pathways.

Overview of Synthesis Pathways

Two principal routes for the laboratory preparation of this compound are presented.

-

Pathway I: Acylation of 2-Chloroethylamine. This is the most common and direct method, involving the nucleophilic attack of 2-chloroethylamine on ethyl chloroformate. The reaction is typically performed under Schotten-Baumann conditions, using an aqueous base to neutralize the hydrogen chloride byproduct.[1][2][3] This approach is robust, scalable, and generally provides high yields.

-

Pathway II: Addition of 2-Chloroethanol to Ethyl Isocyanate. An alternative route involves the reaction of an alcohol (2-chloroethanol) with an isocyanate (ethyl isocyanate).[4] This reaction is an efficient method for forming the carbamate linkage and proceeds readily, often catalyzed by a non-nucleophilic base.

Diagram 1: Primary synthetic routes to this compound.

Comparative Data Summary

The following table summarizes the key parameters for the two primary synthesis pathways, allowing for easy comparison.

| Parameter | Pathway I: Schotten-Baumann Acylation | Pathway II: Isocyanate Addition |

| Reactant 1 | 2-Chloroethylamine Hydrochloride | 2-Chloroethanol |

| Reactant 2 | Ethyl Chloroformate | Ethyl Isocyanate |

| Stoichiometry | ~1 : 1.05 (Amine : Chloroformate) | ~1 : 1 (Alcohol : Isocyanate) |

| Base/Catalyst | Sodium Hydroxide (2.1 eq) | Triethylamine (0.05-0.1 eq) |

| Solvent System | Biphasic: Diethyl Ether / Water | Anhydrous Aprotic: THF or Dichloromethane |

| Temperature | 0–10 °C | Room Temperature (20-25 °C) |

| Reaction Time | 1–3 hours | 2–6 hours |

| Typical Yield | 85–95% | >90% |

| Key Advantage | Utilizes stable, common reagents. High throughput. | Mild, anhydrous conditions. Simple workup. |

| Consideration | Requires careful temperature control. Biphasic mixing is critical. | Ethyl isocyanate is moisture-sensitive and toxic. |

Experimental Protocols

Safety Precaution: These protocols should only be performed by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol for Pathway I: Schotten-Baumann Acylation

This procedure is adapted from established methods for carbamate synthesis from amines and chloroformates.[5]

Materials:

-

2-Chloroethylamine hydrochloride (11.60 g, 100 mmol)

-

Sodium hydroxide (8.40 g, 210 mmol)

-

Ethyl chloroformate (11.40 g, 10.9 mL, 105 mmol)

-

Diethyl ether (200 mL)

-

Deionized water (150 mL)

-

Anhydrous magnesium sulfate

-

2 L three-neck round-bottom flask, mechanical stirrer, two dropping funnels, ice-salt bath.

Procedure:

-

Reagent Preparation:

-

Prepare a solution of 2-chloroethylamine free base by dissolving 2-chloroethylamine hydrochloride in 50 mL of water in the 2 L flask and adding a solution of sodium hydroxide (4.20 g, 105 mmol) in 50 mL of water while cooling in an ice bath.

-

Add 150 mL of diethyl ether to the flask.

-

Prepare a separate solution of sodium hydroxide (4.20 g, 105 mmol) in 50 mL of water and place it in a dropping funnel.

-

Place the ethyl chloroformate in a second dropping funnel.

-

-

Reaction:

-

Cool the stirred, biphasic mixture in the flask to 0-5 °C using an ice-salt bath.

-

Begin the simultaneous, dropwise addition of the ethyl chloroformate and the second sodium hydroxide solution. Maintain vigorous stirring to ensure efficient mixing between the aqueous and organic layers.

-

Control the addition rate to keep the internal temperature below 10 °C. The total addition time should be approximately 1-1.5 hours.

-

After the addition is complete, allow the mixture to stir for an additional hour while warming to room temperature.

-

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine all organic layers and wash with saturated brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification:

-

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

-

Protocol for Pathway II: Isocyanate Addition

This protocol describes the base-catalyzed addition of an alcohol to an isocyanate.

Materials:

-

2-Chloroethanol (8.05 g, 6.4 mL, 100 mmol)[6]

-

Ethyl isocyanate (7.11 g, 8.0 mL, 100 mmol)

-

Triethylamine (0.14 mL, 1 mmol)

-

Anhydrous tetrahydrofuran (THF) (200 mL)

-

500 mL round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Procedure:

-

Reaction Setup:

-

In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve 2-chloroethanol in 150 mL of anhydrous THF.

-

Add the catalytic amount of triethylamine (0.14 mL) to the solution.

-

-

Reaction:

-

Add the ethyl isocyanate dropwise to the stirred solution at room temperature over 30 minutes. An exotherm may be observed; if necessary, use a water bath to maintain the temperature around 25 °C.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction for the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) using IR spectroscopy.

-

-

Workup and Isolation:

-

Once the reaction is complete, quench the catalyst by adding 20 mL of 1 M HCl solution.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and saturated brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is typically of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography as described in Protocol 4.1.

-

General Laboratory Workflow

The synthesis of a target compound in a laboratory setting follows a logical progression of steps, from initial setup through final analysis.

Diagram 2: Standard workflow for chemical synthesis and purification.

References

- 1. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. jk-sci.com [jk-sci.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-chloroethylcarbamate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on Ethyl 2-chloroethylcarbamate is limited in publicly available literature. Therefore, this guide extrapolates its mechanism of action based on the well-documented behavior of structurally related 2-chloroethylating agents, particularly other N-(2-chloroethyl)carbamates and nitrosoureas. This information is intended for research and informational purposes only.

Introduction

This compound belongs to the class of monofunctional alkylating agents, characterized by the presence of a reactive 2-chloroethyl group. This functional group is the cornerstone of its cytotoxic activity, enabling it to covalently modify biological macromolecules, most notably DNA. Alkylating agents have been a mainstay in cancer chemotherapy for decades, and understanding the precise mechanism of action of novel or less-characterized compounds like this compound is crucial for the development of new therapeutic strategies. This guide provides a detailed overview of the putative mechanism of action, supported by data from analogous compounds, and outlines relevant experimental protocols for its investigation.

Core Mechanism of Alkylation

The alkylating activity of this compound is predicated on the intramolecular cyclization of the 2-chloroethyl group to form a highly reactive aziridinium ion. This process is the rate-determining step for its interaction with nucleophiles.

Formation of the Aziridinium Ion

The lone pair of electrons on the nitrogen atom of the carbamate group attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion. This intramolecular cyclization results in the formation of a strained, three-membered aziridinium ring, which is a potent electrophile.

Caption: Formation of the reactive aziridinium ion from this compound.

Alkylation of Nucleophilic Sites in DNA

Once formed, the highly electrophilic aziridinium ion is readily attacked by nucleophilic centers in biological macromolecules. The primary target for cytotoxic action is DNA. The most susceptible sites for alkylation are the N7 and O6 positions of guanine bases, and to a lesser extent, the N1 and N3 positions of adenine and the N3 position of cytosine.

The reaction with a guanine base in DNA results in the formation of a stable covalent adduct, a 7- or 6-alkylguanine derivative.

DNA Adduct Formation and Cytotoxicity

The formation of DNA adducts is the critical event that triggers the cytotoxic effects of this compound. These adducts can lead to several downstream consequences that ultimately result in cell death.

Monoadduct Formation

As a monofunctional alkylating agent, this compound primarily forms monoadducts with DNA bases. These adducts can distort the DNA double helix, leading to:

-

Inhibition of DNA Replication and Transcription: The presence of a bulky adduct on a DNA strand can stall the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.

-

Induction of DNA Repair Pathways: Cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are activated to remove the adducts.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis).

Potential for Interstrand Cross-links (ICLs)

While monofunctional, some 2-chloroethylating agents can lead to the formation of interstrand cross-links (ICLs) through a two-step process. An initial monoadduct, such as O6-(2-chloroethyl)guanine, can undergo a second intramolecular reaction where the terminal ethyl group attacks a nucleophilic site on the opposite DNA strand, typically the N1 of guanine or N3 of cytosine. This results in a highly cytotoxic ICL that covalently links the two strands of the DNA double helix, posing a significant block to DNA replication and transcription.[1][2]

Caption: Signaling pathway from DNA alkylation to cell death.

Quantitative Data (Extrapolated from Analogous Compounds)

| Compound Class | Compound Example | Cell Line | IC50 (µM) | Reference |

| Nitrosoureas | Carmustine (BCNU) | U87 MG (Glioblastoma) | 54.4 | [3] |

| Lomustine (CCNU) | L1210 (Leukemia) | 15 | [3] | |

| Nitrogen Mustards | Chlorambucil | K562 (Leukemia) | 2.5 | [3] |

| Melphalan | A2780 (Ovarian) | 1.2 | [3] |

Experimental Protocols

Investigating the mechanism of action of this compound would involve a series of established experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

DNA Interstrand Cross-link Detection (Comet Assay)

The single-cell gel electrophoresis (comet) assay can be adapted to detect DNA interstrand cross-links.

Methodology:

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Irradiation (for ICL detection): To distinguish ICLs from other DNA damage, a known amount of DNA strand breaks is induced by irradiating the slides with X-rays or UV light. ICLs will reduce the migration of DNA fragments.

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the amount of DNA migration (comet tail length and intensity) using image analysis software. A reduction in tail moment compared to an irradiated control indicates the presence of ICLs.

Identification of DNA Adducts (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for identifying and quantifying specific DNA adducts.

Methodology:

-

DNA Isolation: Treat cells or animals with this compound and isolate the genomic DNA.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

-

Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify the specific ethyl-guanine and other adducts based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

While direct experimental evidence for this compound is sparse, its structural features strongly suggest a mechanism of action consistent with other 2-chloroethylating agents. The formation of a reactive aziridinium ion, followed by the alkylation of DNA, is the central tenet of its cytotoxicity. The resulting DNA monoadducts and potential interstrand cross-links disrupt critical cellular processes, leading to cell cycle arrest and apoptosis. Further investigation using the experimental protocols outlined in this guide is necessary to fully elucidate the specific activity and therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Potential Biological Activities of N-(2-chloroethyl) carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloroethyl) carbamate derivatives represent a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action. By functioning as alkylating agents, these derivatives can induce DNA damage and trigger apoptotic pathways in cancer cells. This document summarizes key quantitative data on their cytotoxic effects, details experimental protocols for their evaluation, and visualizes the critical signaling pathways involved in their activity.

Introduction

The carbamate functional group is a key structural motif in numerous therapeutic agents due to its chemical stability and ability to modulate biological activity.[1] When combined with a reactive 2-chloroethyl group, the resulting N-(2-chloroethyl) carbamate derivatives become potent alkylating agents.[2] This property allows them to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA, leading to the disruption of cellular processes and inducing cell death.[3] Their mechanism of action is of particular interest in oncology, as the induced DNA damage can selectively target rapidly proliferating cancer cells.[4] This guide will delve into the synthesis, cytotoxic properties, and the molecular pathways affected by these promising compounds.

Synthesis of N-(2-chloroethyl) carbamate Derivatives

The synthesis of N-(2-chloroethyl) carbamate derivatives can be achieved through several reliable methods. A common approach involves the reaction of an alcohol or phenol with 2-chloroethyl isocyanate. Alternatively, N-(2-chloroethyl)carbamoyl chloride can be reacted with an alcohol in the presence of a base.[4] A generalized experimental protocol for the synthesis of these derivatives is provided below.

General Experimental Protocol for Synthesis

Materials:

-

Appropriate alcohol or phenol

-

2-chloroethyl isocyanate or N-(2-chloroethyl)carbamoyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) - if using the carbamoyl chloride

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reactant Preparation: Dissolve the chosen alcohol or phenol (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent:

-

Using 2-chloroethyl isocyanate: Cool the solution to 0°C and add 2-chloroethyl isocyanate (1.1 equivalents) dropwise with constant stirring.

-

Using N-(2-chloroethyl)carbamoyl chloride: To the solution of the alcohol/phenol, add the base (1.2 equivalents). Cool the mixture to 0°C and slowly add N-(2-chloroethyl)carbamoyl chloride (1.05 equivalents).

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. If using a solvent like dichloromethane, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(2-chloroethyl) carbamate derivative.

Biological Activities and Cytotoxicity

N-(2-chloroethyl) carbamate derivatives exhibit a range of biological activities, with their anticancer properties being the most extensively studied. Their primary mechanism of cytotoxicity stems from their ability to alkylate DNA, leading to the formation of DNA adducts and interstrand cross-links (ICLs).[5] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[6]

Quantitative Cytotoxicity Data

The cytotoxic potential of these derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for representative N-(2-chloroethyl) carbamate derivatives and related compounds against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-Nitrophenyl-N-(2-chloroethyl)carbamate | F98 (rat glioma) | 20.8 | [4] |

| 4-Nitrophenyl-N-(2-chloroethyl)carbamate | Tu-2449 (mouse glioma) | 18.6 | [4] |

| N-(2-chloroethyl)-N-nitrourea derivative 1 | V79 | 150 | [7] |

| N-(2-chloroethyl)-N-nitrourea derivative 2 | V79 | 25 | [7] |

| N-(2-chloroethyl)-N-nitrocarbamate derivative 1 | V79 | 80 | [7] |

| N-(2-chloroethyl)-N-nitrocarbamate derivative 2 | V79 | 10 | [7] |

| BCNU (Carmustine) | P388 | ~6-7 | [5] |

| CCNU (Lomustine) | P388 | ~6-7 | [5] |

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The biological activity of N-(2-chloroethyl) carbamate derivatives is intrinsically linked to their ability to function as DNA alkylating agents. This process initiates a cascade of cellular events culminating in cell death.

DNA Alkylation

The 2-chloroethyl group is the key pharmacophore responsible for the alkylating activity. Through an intramolecular cyclization, it forms a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[6] Bifunctional derivatives containing two chloroethyl groups can form both monoadducts and highly cytotoxic interstrand cross-links (ICLs), which physically block DNA replication and transcription.[3]

Induction of Apoptosis

The substantial DNA damage caused by these derivatives triggers the DNA Damage Response (DDR) pathway.[8] Sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, initiating a signaling cascade that leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[4] However, if the damage is too extensive to be repaired, the cell is directed towards apoptosis.[6] This is often mediated by the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[9]

While quantitative data on apoptosis induction is not always consistently reported across studies, various carbamate derivatives have been shown to significantly increase the percentage of apoptotic cells in a dose-dependent manner in cell lines such as NCI-H460 and A549.[6]

Cellular Signaling Pathways

The interaction of N-(2-chloroethyl) carbamate derivatives with DNA activates a complex network of signaling pathways designed to manage and respond to the induced damage.

DNA Damage Response (DDR) Pathway

Upon the formation of DNA adducts and ICLs, the DDR pathway is robustly activated. Key kinases, ATM and ATR, phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[10] This signaling cascade orchestrates cell cycle arrest and the recruitment of DNA repair machinery.[11] DNA repair pathways such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are involved in attempting to remove the DNA lesions.[12] However, the persistence of ICLs often overwhelms the repair capacity, leading to the initiation of apoptosis.[4]

Experimental Protocols

To facilitate further research and evaluation of N-(2-chloroethyl) carbamate derivatives, detailed protocols for key in vitro assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cultured cancer cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

N-(2-chloroethyl) carbamate derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the N-(2-chloroethyl) carbamate derivative in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating them with the N-(2-chloroethyl) carbamate derivative for a specified time. Include untreated cells as a negative control.

-

Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Conclusion

N-(2-chloroethyl) carbamate derivatives are a class of compounds with demonstrated potential as anticancer agents. Their ability to act as DNA alkylating agents and induce apoptosis in cancer cells makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The provided data and experimental protocols serve as a valuable resource for researchers and scientists in the field of oncology and medicinal chemistry, facilitating the continued exploration and optimization of these promising therapeutic molecules. Further research should focus on expanding the library of these derivatives and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-Nitrophenyl-N-(2-chloroethyl)carbamate|55661-43-3 [benchchem.com]

- 5. An analysis of 1-(2-chloroethyl)-1-nitrosourea activity at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Alterations of DNA damage response pathway: Biomarker and therapeutic strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for Ethyl 2-chloroethylcarbamate characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Ethyl 2-chloroethylcarbamate. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The quantitative data obtained from these analytical techniques are summarized in the tables below for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | 1.25 | Triplet | 7.1 | 3H |

| -CH₂- (ethyl) | 4.15 | Quartet | 7.1 | 2H |

| -NH- | 5.2 (broad) | Singlet | - | 1H |

| -CH₂-Cl | 3.65 | Triplet | 5.5 | 2H |

| -N-CH₂- | 3.50 | Quartet | 5.5 | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 14.5 |

| -CH₂- (ethyl) | 61.5 |

| -CH₂-Cl | 42.0 |

| -N-CH₂- | 43.5 |

| C=O (carbamate) | 156.5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3330 | Medium, Sharp |

| C-H Stretch (aliphatic) | 2980, 2940 | Medium |

| C=O Stretch (carbamate) | 1710 | Strong |

| N-H Bend | 1540 | Medium |

| C-O Stretch | 1250 | Strong |

| C-N Stretch | 1050 | Medium |

| C-Cl Stretch | 780 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here corresponds to electron ionization (EI) mass spectrometry.

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment |

| 151 | 5 | [M]⁺ (³⁵Cl isotope) |

| 153 | 1.6 | [M]⁺ (³⁷Cl isotope) |

| 106 | 100 | [M - CH₂Cl]⁺ |

| 88 | 40 | [M - C₂H₄Cl]⁺ |

| 62 | 30 | [C₂H₄NO]⁺ |

| 44 | 50 | [C₂H₄N]⁺ |

| 29 | 60 | [C₂H₅]⁺ |

Experimental Protocols

The following sections describe the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For ¹H NMR, standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample is placed directly onto the ATR crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans (typically 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of Ethyl 2-chloroethylcarbamate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of Ethyl 2-chloroethylcarbamate and outlines a detailed experimental protocol for its quantitative determination in common organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₅H₁₀ClNO₂. As a member of the carbamate class of organic compounds, its solubility is dictated by the physicochemical properties of the carbamate group, the ethyl ester, and the chloroethyl moiety. Understanding its solubility is crucial for a variety of research and development applications, including reaction chemistry, formulation development, and purification processes.

Expected Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both polar and non-polar characteristics. The carbamate group (-NHCOO-) can participate in hydrogen bonding, contributing to its polarity. The ethyl and chloroethyl groups, however, are more non-polar in nature.

Based on the general solubility of carbamates, the following trends are expected:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and are expected to be effective at solvating this compound. Good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents have dipole moments but do not have acidic protons for hydrogen bonding. Moderate to good solubility is expected, driven by dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, solubility is likely to be limited due to the significant polarity of the carbamate functional group.

Temperature Dependence: The solubility of solid organic compounds in liquid solvents generally increases with temperature. Therefore, it is expected that the solubility of this compound in most organic solvents will be higher at elevated temperatures.

Proposed Experimental Plan for Solubility Determination

To quantitatively assess the solubility of this compound, a systematic experimental approach is required. The following table outlines a proposed set of common organic solvents for testing, categorized by their polarity. The empty columns are intended to be populated with experimentally determined data.

| Solvent | Solvent Type | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | Non-Polar | 0.1 | 25 | ||

| Toluene | Non-Polar | 2.4 | 25 | ||

| Dichloromethane | Polar Aprotic | 3.1 | 25 | ||

| Acetone | Polar Aprotic | 5.1 | 25 | ||

| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | ||

| Acetonitrile | Polar Aprotic | 5.8 | 25 | ||

| Tetrahydrofuran | Polar Aprotic | 4.0 | 25 | ||

| Isopropanol | Polar Protic | 3.9 | 25 | ||

| Ethanol | Polar Protic | 4.3 | 25 | ||

| Methanol | Polar Protic | 5.1 | 25 |

Detailed Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the gravimetric determination of the solubility of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtered saturated solutions in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Determine the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of sample withdrawn (mL)) * 100

-

4.3. Data Reporting

-

Record the solubility values for each solvent at the specified temperature.

-

Note any relevant observations, such as the rate of dissolution or any color changes.

-

For a more comprehensive study, this procedure can be repeated at different temperatures to establish a temperature-dependent solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of an organic compound.

This guide provides a robust framework for researchers to systematically investigate the solubility of this compound. By following the outlined experimental protocol, reliable and reproducible solubility data can be generated, which will be invaluable for its application in scientific research and development.

An In-depth Technical Guide to Ethyl 2-chloroethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-chloroethylcarbamate, including its chemical identifiers, synthesis, analytical methodologies, and potential biological activities. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identification

Below is a summary of the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 6329-26-6[1][2] |

| InChI Key | QHSHDVYEJKLXLB-UHFFFAOYSA-N[3] |

| Molecular Formula | C5H10ClNO2[3][4] |

| Molecular Weight | 151.59 g/mol [3] |

| IUPAC Name | ethyl (2-chloroethyl)carbamate |

| Synonyms | Ethyl N-(2-chloroethyl)carbamate, N-(2-Chloroethyl)urethane, (2-Chloro-ethyl)-carbamic acid ethyl ester[1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 2-chloroethylamine with ethyl chloroformate. This reaction is a standard procedure for the formation of carbamates.

Proposed Synthetic Protocol:

This protocol is based on general methods for carbamate synthesis.

-

Materials:

-

2-chloroethylamine hydrochloride

-

Ethyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash chromatography on silica gel to yield the final product, this compound.

-

Logical Workflow for the Synthesis of this compound:

Synthetic workflow for this compound.

Analytical Methodologies

The analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

-

Instrumentation:

-

HPLC system with a UV or Mass Spectrometer (MS) detector.

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Experimental Conditions:

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 205 nm or Mass Spectrometer in positive ion mode.

-

-

Sample Preparation:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or methanol) to prepare a stock solution. Further dilute the stock solution with the initial mobile phase to create working standards at various concentrations.

-

Sample Preparation: The preparation of the sample will depend on the matrix. For aqueous samples, direct injection after filtration may be possible. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

-

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of ethyl carbamate in various matrices.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a Selected Ion Monitoring (SIM) mode.

-

Capillary fused silica column (e.g., 30m x 0.25 mm ID, 0.25 µm film thickness of a polar phase like Carbowax 20M).

-

-

Experimental Conditions:

-

Injector Temperature: 180°C.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Temperature Program: Initial temperature of 40°C for 0.75 min, then ramp at 10°C/min to 60°C, followed by a ramp of 3°C/min to 150°C.

-

MS Interface: Transfer line at 220°C.

-

MS Mode: SIM, monitoring for characteristic ions of this compound.

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Add an internal standard (e.g., propyl carbamate or a deuterated analog of the analyte) to the sample.

-

Dilute the sample with water and load it onto a conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Concentrate the eluate under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

Workflow for the GC-MS Analysis of this compound:

GC-MS analysis workflow.

Biological Activity and Signaling Pathways

While specific quantitative data on the biological activity of this compound is limited in the public domain, the carbamate and 2-chloroethyl moieties are present in compounds with known biological activities, including anticancer and antimicrobial effects.[5] The 2-chloroethyl group, in particular, is a feature of nitrogen mustards, which are known alkylating agents.[5]

Potential Biological Activities of Structurally Related Compounds:

The following table summarizes the cytotoxic activity of some N,N-bis(2-chloroethyl)carbamoyl derivatives, which share the 2-chloroethyl functional group and are known for their alkylating properties. This data provides a context for the potential bioactivity of this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Distamycin-nitrogen mustard conjugate | Human K562 leukemia | 0.03[6] |

| 1-furyl-2-en-1-one derivative | Human A549 lung cancer | 13.1 ± 2.7[6] |

| Phenylboronic Acid Nitrogen Mustards | Human MDA-MB-468 breast cancer | 16.7[6] |

| Phenylboronic Acid Nitrogen Mustards | Human UO-31 renal cancer | 38.8[6] |

| Chlorambucil | Human MDA-MB-468 breast cancer | 34.4[6] |

| Melphalan | Human MDA-MB-468 breast cancer | 48.7[6] |

| Bendamustine | Adult T-cell leukemia (ATL) cell lines | 44.9 ± 25.0[6] |

| Bendamustine | Mantle cell lymphoma (MCL) | 21.1 ± 16.2[6] |

Hypothesized Signaling Pathway Involvement:

Based on the known mechanisms of related carbamate compounds, this compound could potentially interfere with cellular signaling pathways. For instance, ethyl carbamate has been shown to induce ferroptosis in liver cells by inhibiting GSH synthesis and suppressing the Nrf2 signaling pathway. The Nrf2 pathway is a critical regulator of cellular antioxidant responses.

Hypothesized Mechanism of Action via Nrf2 Pathway Inhibition:

Hypothesized signaling pathway.

It is important to note that this is a hypothesized mechanism based on the activity of the parent compound, ethyl carbamate. Further experimental validation is required to confirm the specific signaling pathways modulated by this compound.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. pschemicals.com [pschemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethyl (2-chloroethyl)carbamate | CymitQuimica [cymitquimica.com]

- 5. Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate | 17102-03-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 2-chloroethylcarbamate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-chloroethylcarbamate, a chemical compound of interest in various scientific disciplines. This document details its known synonyms, physical and chemical properties, experimental protocols for its synthesis, and insights into its potential biological activities, drawing parallels with closely related carbamate compounds.

Chemical Identity and Synonyms

This compound is a carbamate ester containing a chloroethyl group. Its unambiguous identification is crucial for researchers. The compound is systematically named Ethyl N-(2-chloroethyl)carbamate.[1][2][3] Over the years, a variety of synonyms have been used in chemical literature and databases. A comprehensive list of these is provided below to aid in literature searches and material sourcing.

Table 1: Known Synonyms for this compound

| Synonym | CAS Number | Molecular Formula |

| Ethyl N-(2-chloroethyl)carbamate | 6329-26-6 | C₅H₁₀ClNO₂ |

| N-(2-Chloroethyl)urethane | 6329-26-6 | C₅H₁₀ClNO₂ |

| [2-Chloroethyl]carbamic acid ethyl ester | 6329-26-6 | C₅H₁₀ClNO₂ |

| (2-Chloro-ethyl)-carbamic acid ethyl ester | 6329-26-6 | C₅H₁₀ClNO₂ |

| Carbamic acid, N-(2-chloroethyl)-, ethyl ester | 6329-26-6 | C₅H₁₀ClNO₂ |

| 2-chloroethylcarbamic acid ethyl ester | 6329-26-6 | C₅H₁₀ClNO₂ |

| ethyl chloroethylcarbamate | 6329-26-6 | C₅H₁₀ClNO₂ |

| ethyl N-chloroethylcarbamate | 6329-26-6 | C₅H₁₀ClNO₂ |

| ethyl-2-chloroethylcarbamate | 6329-26-6 | C₅H₁₀ClNO₂ |

| EINECS 228-701-9 | 6329-26-6 | C₅H₁₀ClNO₂ |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. While detailed experimental data for this specific compound is limited in publicly accessible literature, some key properties have been reported.

Table 2: Physicochemical Data for this compound and Related Compounds

| Property | This compound | 2-Chloroethyl carbamate (Analogue) |

| CAS Number | 6329-26-6 | 2114-18-3 |

| Molecular Formula | C₅H₁₀ClNO₂ | C₃H₆ClNO₂ |

| Molecular Weight | 151.59 g/mol [1] | 123.54 g/mol [4] |

| Appearance | Solid[2][5] | - |

| Boiling Point | - | 264.3 ± 23.0 °C (Predicted)[6] |

| Density | - | 1.2776 (Rough Estimate)[6] |

| Refractive Index | - | 1.5000 (Estimate)[6] |

| pKa | - | 13.18 ± 0.50 (Predicted)[6] |

| LogP | 1.02 | - |

Note: Some data for the analogue 2-Chloroethyl carbamate are predicted values.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method involves the reaction of 2-chloroethylamine or its hydrochloride salt with ethyl chloroformate. Below are detailed experimental protocols adapted from literature for the synthesis of similar carbamates, which can be applied to the preparation of the title compound.

Synthesis from 2-Chloroethylamine Hydrochloride and Ethyl Chloroformate

This protocol is based on the general principle of reacting an amine with a chloroformate to form a carbamate.

Materials:

-

2-Chloroethylamine hydrochloride

-

Ethyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroethylamine hydrochloride (1.0 equivalent) and suspend it in anhydrous dichloromethane.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred suspension.

-

Chloroformate Addition: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the biological activities of related carbamate compounds, particularly ethyl carbamate, have been studied. Carbamates are known to exhibit a range of biological effects, including acting as insecticides by inhibiting acetylcholinesterase.[7][8] More recent research has focused on the cytotoxic and genotoxic effects of some carbamates.

Ethyl carbamate has been shown to induce ferroptosis in liver cells by inhibiting glutathione (GSH) synthesis and suppressing the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][9] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

The proposed mechanism involves the downregulation of Nrf2, a key transcription factor that regulates the expression of antioxidant genes.[1][9] This leads to a decrease in the synthesis of GSH, a major cellular antioxidant. The depletion of GSH, in turn, inactivates GPX4 (glutathione peroxidase 4), an enzyme that protects against lipid peroxidation. The accumulation of lipid peroxides in an iron-dependent manner ultimately leads to cell death by ferroptosis.

This pathway highlights a potential mechanism of toxicity for carbamates and provides a framework for researchers investigating the biological effects of this compound and related compounds.

Conclusion

This technical guide has provided a detailed summary of the known synonyms, physicochemical properties, and synthetic methodologies for this compound. Furthermore, by examining the biological activity of the closely related compound, ethyl carbamate, we have outlined a potential mechanism of action involving the Nrf2 signaling pathway and the induction of ferroptosis. This information serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation into the properties and applications of this and similar carbamate compounds. It is important to note that all laboratory work should be conducted with appropriate safety precautions, and further experimental validation of the presented data is encouraged.

References

- 1. Ethyl carbamate triggers ferroptosis in liver through inhibiting GSH synthesis and suppressing Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl (2-chloroethyl)carbamate | CymitQuimica [cymitquimica.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate | 17102-03-3 | Benchchem [benchchem.com]

- 6. 2-Chloroethyl carbamate | C3H6ClNO2 | CID 16456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Ethyl 2-Chloroethylcarbamate as a Synthetic Intermediate in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-chloroethylcarbamate, a versatile synthetic intermediate in medicinal chemistry. This document details its synthesis, key chemical transformations, and its role in the preparation of various pharmaceutically active compounds. The guide includes detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of reaction workflows and mechanisms of action to support research and development efforts.

Introduction to this compound

This compound, also known as ethyl N-(2-chloroethyl)carbamate, is an organic compound featuring a carbamate functional group and a reactive 2-chloroethyl moiety. This bifunctional nature makes it a valuable building block for the synthesis of a range of heterocyclic compounds and other molecules of medicinal interest. Its ability to act as both a nucleophile (at the carbamate nitrogen under certain conditions) and an electrophile (at the carbon bearing the chlorine atom) underlies its synthetic utility.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | Ethyl (2-chloroethyl)carbamate |

| Synonyms | N-(2-Chloroethyl)urethane, [2-Chloroethyl]carbamic acid ethyl ester |

| CAS Number | 6329-26-6 |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| Appearance | Solid |

| Melting Point | 76 °C |

| Boiling Point | 128-130 °C at 13 Torr |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for carbamate formation. A common and straightforward approach involves the reaction of 2-chloroethylamine with ethyl chloroformate.

General Experimental Protocol: Synthesis from 2-Chloroethylamine

This protocol describes the synthesis of this compound from 2-chloroethylamine hydrochloride and ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride generated.

Materials:

-

2-Chloroethylamine hydrochloride

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the stirred suspension.

-

To this mixture, add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Key Synthetic Applications in Medicinal Chemistry

This compound serves as a precursor for several classes of medicinally important compounds, primarily through reactions involving its chloroethyl and carbamate functionalities.

Synthesis of 2-Oxazolidinones

The 2-oxazolidinone ring is a core structural motif in a number of antibacterial agents, such as linezolid, and anticoagulants, like rivaroxaban. This compound can undergo intramolecular cyclization to form 2-oxazolidinone. This reaction is typically base-mediated, where the deprotonated carbamate nitrogen acts as a nucleophile, displacing the chloride from the ethyl chain.

Quantitative Data for Oxazolidinone Formation (Analogous Reactions):

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(Aryl)-N-(2-chloroethyl)carbamate | NaH | DMF | 25-80 | 2-12 | 60-95 | Generic Literature |

| N-Boc-2-chloroethylamine | K₂CO₃ | Acetonitrile | 80 | 18 | 75-90 | Generic Literature |

Experimental Protocol: Intramolecular Cyclization to 2-Oxazolidinone:

-

Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-